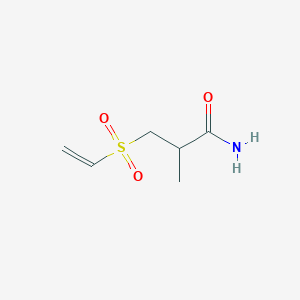
3-(Ethenylsulfonyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ETHENESULFONYL-2-METHYL-PROPIONAMIDE is an organic compound with the molecular formula C6H11NO3S and a molecular weight of 177.223 g/mol . This compound is characterized by the presence of an ethenesulfonyl group attached to a methyl-propionamide backbone. It is a rare and unique chemical, often used in early discovery research .
Preparation Methods
The synthesis of 3-ETHENESULFONYL-2-METHYL-PROPIONAMIDE typically involves the reaction of ethenesulfonyl chloride with 2-methyl-propionamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
3-ETHENESULFONYL-2-METHYL-PROPIONAMIDE undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .
Scientific Research Applications
3-ETHENESULFONYL-2-METHYL-PROPIONAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ETHENESULFONYL-2-METHYL-PROPIONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity . This interaction can affect various biochemical pathways, depending on the specific target and the context of its use .
Comparison with Similar Compounds
3-ETHENESULFONYL-2-METHYL-PROPIONAMIDE can be compared with other sulfonamide derivatives, such as:
3-ETHENESULFONYL-PROPIONAMIDE: Similar in structure but lacks the methyl group, which can affect its reactivity and biological activity.
3-DODECYLSULFANYLMETHANESULFONYL-2-METHYL-PROPIONAMIDE: Contains a longer alkyl chain, which can influence its solubility and interaction with biological membranes.
3-(2-CHLORO-ETHANESULFONYL)-2-METHYL-PROPIONAMIDE: The presence of a chloro group can enhance its electrophilicity and reactivity in substitution reactions.
The uniqueness of 3-ETHENESULFONYL-2-METHYL-PROPIONAMIDE lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C6H11NO3S |
|---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
3-ethenylsulfonyl-2-methylpropanamide |
InChI |
InChI=1S/C6H11NO3S/c1-3-11(9,10)4-5(2)6(7)8/h3,5H,1,4H2,2H3,(H2,7,8) |
InChI Key |
QMTPWVVMQXOMSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)C=C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenanthrene, 9-[(4-methylphenyl)sulfonyl]-](/img/structure/B11976135.png)
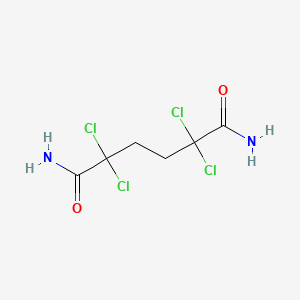
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]acetohydrazide](/img/structure/B11976159.png)
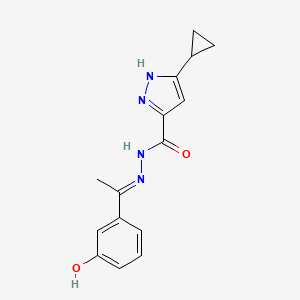
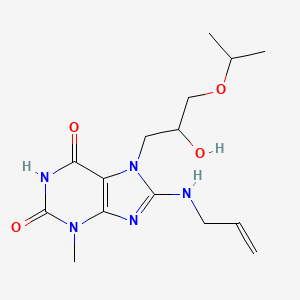
![(2Z)-4-oxo-4-[(1-phenylethyl)amino]but-2-enoic acid](/img/structure/B11976179.png)
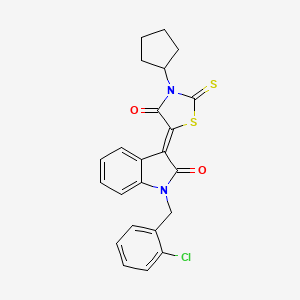
![2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11976188.png)
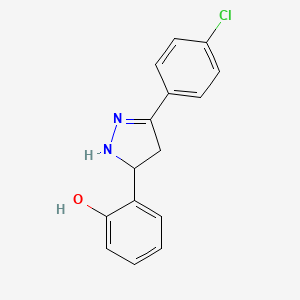
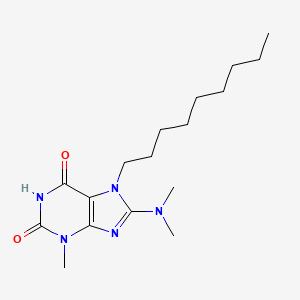

![3-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11976199.png)

![2-ethoxy-4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11976206.png)
